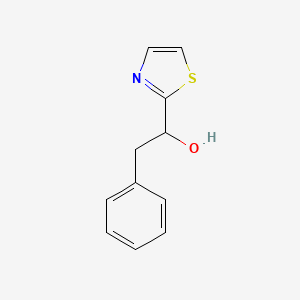![molecular formula C12H22ClFN2O2 B12095158 tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H22ClFN2O2 and a molecular weight of 280.77 g/mol . This compound is known for its unique spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate and a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride include:
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate: This compound contains two fluorine atoms, which can significantly alter its reactivity and interactions.
Properties
Molecular Formula |
C12H22ClFN2O2 |
|---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21FN2O2.ClH/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-6-9(12)13;/h9,14H,4-8H2,1-3H3;1H |
InChI Key |
FDABRDRCPNAMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)



![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)




![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)

![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)
